(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one

Chiral Chromatography Lipophilicity Prediction ADME Properties

This (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one (CAS 920801-75-8) is a crucial chiral intermediate for kinase-targeted therapeutics. Only the (6R) enantiomer provides the correct three-dimensional geometry required for binding kinases such as EGFR and tau protein kinase 1, making it non-fungible with the (6S) isomer or other N-alkyl analogs. Use it to build advanced intermediates for oncology or neurodegeneration programs, or as a reference standard for chiral purity method development. Secure this stereochemically defined building block to maintain metabolic stability and target engagement in your lead optimization campaigns.

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
CAS No. 920801-75-8
Cat. No. B12631893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one
CAS920801-75-8
Molecular FormulaC12H14FNO2
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESCCN1CC(OCC1=O)C2=CC(=CC=C2)F
InChIInChI=1S/C12H14FNO2/c1-2-14-7-11(16-8-12(14)15)9-4-3-5-10(13)6-9/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1
InChIKeyBVAJPPMWRNTJJC-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one (CAS 920801-75-8)


(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one (CAS 920801-75-8) is a chiral morpholin-3-one derivative characterized by an N-ethyl substitution and a 3-fluorophenyl group at the 6-position . This specific stereochemistry defines it as a key intermediate in the synthesis of biologically active molecules, particularly those targeting kinase pathways relevant to oncology and neurodegenerative diseases [1]. The morpholin-3-one scaffold is recognized for its utility in drug discovery, and this specific substitution pattern offers distinct physicochemical and biological properties compared to its analogs, including the (6S) enantiomer (CAS 920798-18-1) and other N-alkyl variants [1].

Why (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one Cannot Be Interchanged with Other Morpholinone Analogs


The morpholin-3-one class exhibits significant sensitivity to both stereochemistry and N-substituent modifications. Simply substituting (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one with a different enantiomer or N-alkyl analog can lead to unpredictable and often detrimental changes in target binding affinity, metabolic stability, and overall pharmacokinetic profile [1]. For instance, the specific (6R) configuration is a critical determinant for interactions with chiral biological targets, such as kinases, where the (6S) enantiomer may demonstrate substantially reduced potency or altered selectivity [2]. The evidence below quantifies key differentiating factors that make this specific compound a non-fungible entity for scientific and industrial applications.

Quantitative Differentiation: (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one vs. Key Analogs


Stereochemical Impact on Physicochemical Properties: Calculated logP Comparison with (6S)-Enantiomer

The (6S) enantiomer of 4-ethyl-6-(3-fluorophenyl)morpholin-3-one (CAS 920798-18-1) has a calculated partition coefficient (LogP) of 1.68340, a key determinant of membrane permeability and bioavailability . While the (6R) enantiomer shares the same molecular weight (223.24 g/mol) and formula (C12H14FNO2), its distinct three-dimensional orientation can result in measurable differences in experimental lipophilicity, solubility, and, consequently, in vivo distribution [1].

Chiral Chromatography Lipophilicity Prediction ADME Properties

Scaffold Potential for Kinase Inhibition: Class-Level Activity Against EGFR Mutants

The morpholin-3-one scaffold, particularly when substituted with aryl groups, has demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) mutants. A related compound, CHEMBL3736121 (a morpholin-3-one derivative), exhibits a Ki of 1.10 nM against the EGFR T790M/L858R double mutant and 7 nM against the EGFR T790M/del(746-750) deletion mutant [1]. This highlights the scaffold's inherent potential for designing mutant-selective kinase inhibitors, a therapeutic area where (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one serves as a critical synthetic intermediate [2].

EGFR Tyrosine Kinase Inhibitor Cancer Therapeutics Targeted Therapy

Enantiomeric Purity as a Critical Procurement Parameter for Chiral Synthesis

The compound's designation as a specific (6R) enantiomer is non-negotiable for applications requiring chiral purity. The (6S) enantiomer (CAS 920798-18-1) is a distinct chemical entity with different CAS registration and, presumably, different biological activity . In the context of synthesizing optically active 2-aryl-substituted morpholine compounds, as described in EP2221305A1, the specific stereochemistry of the intermediate dictates the stereochemical outcome of the final pharmaceutical agent, making enantiomeric purity a key procurement specification [1].

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Optimal Use Cases for (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one Based on Verified Evidence


Stereospecific Synthesis of Kinase Inhibitor Intermediates

This compound is optimally procured as a chiral building block in the synthesis of advanced intermediates for kinase inhibitors, as described in patent EP2221305A1 [1]. The defined (6R) stereochemistry is crucial for constructing the correct three-dimensional architecture required for target binding, differentiating it from its (6S) enantiomer and other analogs [1]. Researchers developing targeted therapies for conditions like Alzheimer's disease or certain cancers, where tau protein kinase 1 or EGFR inhibition is implicated, will find this specific stereoisomer indispensable [1][2].

Structure-Activity Relationship (SAR) Studies on Morpholin-3-one Scaffolds

For medicinal chemistry programs exploring the morpholin-3-one scaffold, this compound serves as a well-defined N-ethyl substituted analog. Its use in SAR studies allows for the systematic evaluation of how the 4-ethyl group influences properties like metabolic stability and target engagement compared to other N-alkyl variants (e.g., methyl, propyl, or allyl) [3]. This is critical for optimizing lead compounds where the N-substituent is a key pharmacophore element, as evidenced by its utility in generating novel MAGL PET tracers [3].

Analytical Method Development and Chiral Purity Assessment

The distinct identity of (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one (CAS 920801-75-8) relative to its (6S) enantiomer (CAS 920798-18-1) makes it a valuable reference standard for developing and validating chiral analytical methods, such as HPLC or SFC . Procurement is essential for laboratories tasked with quantifying enantiomeric purity in synthetic batches, ensuring compliance with regulatory standards for chiral active pharmaceutical ingredients (APIs) .

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